![molecular formula C22H23N3OS B2470536 Ethyl 5-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1,3-oxazole-4-carboxylate CAS No. 1113122-78-3](/img/structure/B2470536.png)
Ethyl 5-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . It also contains a phenyl group and a methylpiperidinyl group.
Molecular Structure Analysis
The molecular structure of this compound includes an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . It also includes a phenyl group (a six-membered carbon ring) and a methylpiperidinyl group (a six-membered ring with one nitrogen atom and a methyl group attached).Scientific Research Applications
Corrosion Inhibition : Oxazole derivatives, including those related to ethyl 5-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-1,3-oxazole-4-carboxylate, have been evaluated as corrosion inhibitors on mild steel in hydrochloric acid medium. These compounds significantly reduce corrosion rate and display high inhibition efficiencies, acting through the adsorption on the metal surface. This suggests their potential application in protecting metals against corrosion (Rahmani et al., 2018).
Antimicrobial Agents : Certain oxazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, including modifications to the this compound structure, have shown promise as new antimicrobial agents, particularly against Staphylococcus and fungal strains like Candida albicans and Aspergillus niger (Biointerface Research in Applied Chemistry, 2020).
Chemical Synthesis and Structural Analysis : Research has been conducted on the stereoselective synthesis of related compounds, such as ethyl anti-4-substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates. These studies contribute to the understanding of the synthesis process and structural characteristics of oxazole derivatives (Madhusudhan et al., 2003).
Photolysis Studies : Investigations into the photolysis of related compounds, like ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, have been conducted. These studies provide insights into the photochemical behavior of oxazole derivatives under various conditions, which is crucial for understanding their stability and potential applications (Ang & Prager, 1992).
Potential in Drug Development : Research on oxazole derivatives has indicated their potential in drug development. For instance, studies have explored the synthesis and biological evaluation of novel oxazole derivatives as multi-targeting agents to treat diseases like Alzheimer's. This includes evaluating their enzyme inhibition activities and metal ion chelation properties (Shi et al., 2017).
Future Directions
properties
IUPAC Name |
6-benzyl-2-[(4-methylphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-16-7-9-18(10-8-16)15-27-22-23-20-11-12-25(14-19(20)21(26)24-22)13-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKRVKMESIXXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


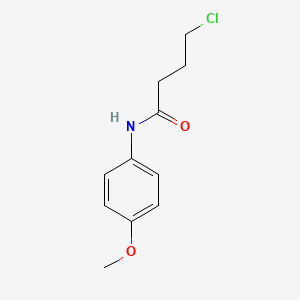
![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride](/img/structure/B2470456.png)

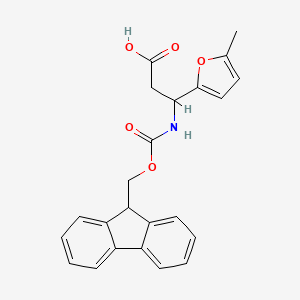


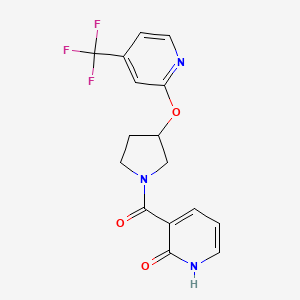
![N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2470465.png)
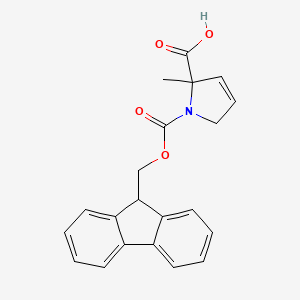

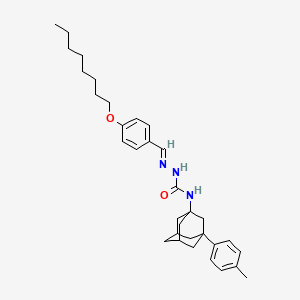
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2470475.png)